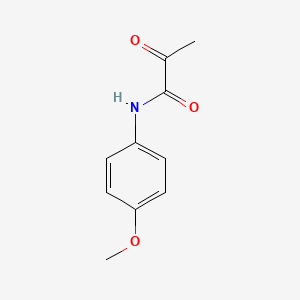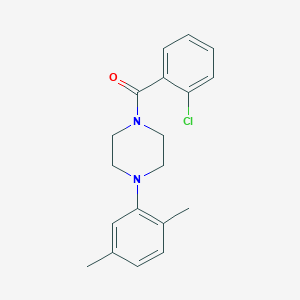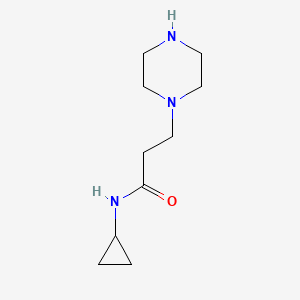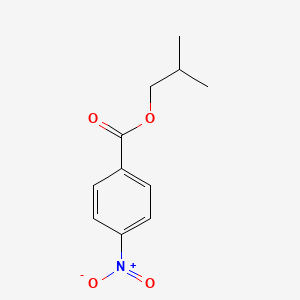![molecular formula C16H13N3OS B12124106 (2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12124106.png)
(2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with pyridine-4-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated imino or thiazolidinone groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, (2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one
- (2E,5Z)-2-[(4-bromophenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one
- (2E,5Z)-2-[(4-fluorophenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one
Uniqueness
What sets (2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one apart from similar compounds is the presence of the 4-methylphenyl group. This group can influence the compound’s reactivity and biological activity, making it distinct in terms of its chemical and pharmacological properties.
Properties
Molecular Formula |
C16H13N3OS |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5Z)-2-(4-methylphenyl)imino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13N3OS/c1-11-2-4-13(5-3-11)18-16-19-15(20)14(21-16)10-12-6-8-17-9-7-12/h2-10H,1H3,(H,18,19,20)/b14-10- |
InChI Key |
QQFAVXVMLJOBNJ-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=NC=C3)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=NC=C3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


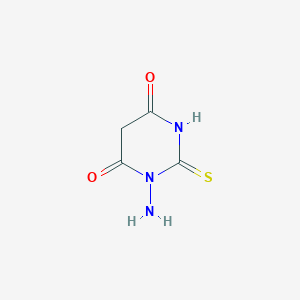
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12124044.png)
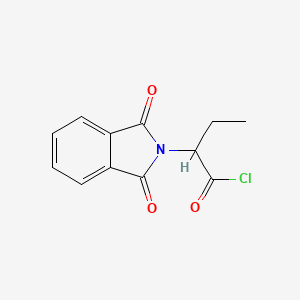
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12124065.png)
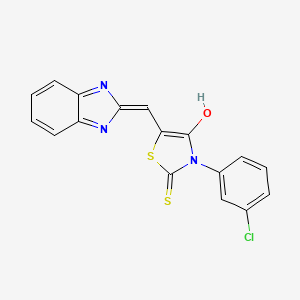
![8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B12124075.png)
![2-Oxaspiro[4.7]dodecane-1,3-dione](/img/structure/B12124079.png)
![3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124087.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12124089.png)
